4,4,4-Trifluoro-DL-valine
CAS No.: 16063-79-9
Cat. No.: VC21021553
Molecular Formula: C5H8F3NO2
Molecular Weight: 171.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16063-79-9 |
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Molecular Formula | C5H8F3NO2 |
Molecular Weight | 171.12 g/mol |
IUPAC Name | 2-amino-4,4,4-trifluoro-3-methylbutanoic acid |
Standard InChI | InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11) |
Standard InChI Key | BAOLXXJPOPIBKA-UHFFFAOYSA-N |
Isomeric SMILES | CC([C@@H](C(=O)O)N)C(F)(F)F |
SMILES | CC(C(C(=O)O)N)C(F)(F)F |
Canonical SMILES | CC(C(C(=O)O)N)C(F)(F)F |
Chemical Properties and Structure
4,4,4-Trifluoro-DL-valine is characterized by the following chemical properties:
Structurally, 4,4,4-Trifluoro-DL-valine is a racemic mixture containing both the D and L enantiomers of the compound. The key structural feature is the trifluoromethyl group (CF3) at the 4-position, which replaces the normal methyl group found in standard valine. This modification significantly alters the electronic properties of the molecule due to the strong electron-withdrawing nature of fluorine atoms .
Stereochemistry
The DL designation indicates that the compound exists as a racemic mixture of both enantiomers. The (3R) configuration, sometimes specifically identified as in L-Valine, 4,4,4-trifluoro-, (3R)-, indicates the stereochemistry at the third carbon position, which is critical for its biological interactions. The stereochemistry plays a significant role in how the compound interacts with biological systems, particularly in enzyme binding pockets and protein-protein interactions.
Synthesis Methods
Synthetic Routes
The synthesis of 4,4,4-Trifluoro-DL-valine typically follows several established routes:
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From N-acetyl-4,4,4-trifluoro-valine: This involves deprotection of the N-acetyl group using hydrogen chloride for approximately 20 hours under heating conditions, yielding the desired product with approximately 78% efficiency .
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Nucleophilic substitution: A common method involves the reaction of a suitable valine derivative with a trifluoromethylating agent under controlled conditions. This reaction often requires the presence of a base to facilitate the substitution process.
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Via fluorination reagents: Synthesis can be achieved using reagents like 3,3,3-trifluoropropene or trifluoroacetic anhydride, with careful control to maintain enantiomeric purity.
Industrial Production
Industrial production methods for 4,4,4-Trifluoro-DL-valine typically involve scaled-up versions of laboratory syntheses with optimizations for efficiency and yield. These methods may utilize:
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Continuous flow reactors to improve process efficiency
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Optimized reaction conditions to maximize yield and purity
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Catalytic systems to enhance reaction rates
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Advanced purification techniques to ensure high purity of the final product
Biological Activity and Mechanisms of Action
The biological activity of 4,4,4-Trifluoro-DL-valine stems primarily from its unique structural modifications compared to natural valine. The trifluoromethyl group significantly alters the compound's interactions with biological systems.
Key Biological Properties
Property | Description |
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Lipophilicity | Enhanced compared to non-fluorinated valine, improving membrane permeability |
Metabolic Stability | Increased resistance to enzymatic degradation due to C-F bonds |
Protein Interactions | Altered binding affinity in protein-protein interactions due to electronic effects |
Enzyme Recognition | Modified substrate recognition patterns in enzymatic reactions |
Proteolytic Resistance | Increased resistance to proteolysis when incorporated into peptides |
Mechanism of Action
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Enhanced Hydrophobicity: The trifluoromethyl group increases the hydrophobicity of peptides, affecting their solubility and membrane interactions .
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Conformational Changes: The presence of the trifluoromethyl group can induce alterations in peptide secondary structure, potentially affecting biological activity .
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Metabolic Processing: The trifluoromethyl group alters the usual metabolic processing pathways typically associated with natural amino acids, making it useful for exploring metabolic influences.
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Binding Affinity Modulation: When incorporated into peptides, it can enhance or modify binding interactions with target proteins, potentially improving therapeutic efficacy for peptide-based drugs.
Applications in Biochemical Research
4,4,4-Trifluoro-DL-valine has found numerous applications in biochemical research due to its unique properties.
Peptide Synthesis
This compound serves as a valuable building block in peptide synthesis, where its incorporation can:
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Enhance the pharmacokinetic properties of resulting peptides
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Improve bioavailability of peptide-based therapeutics
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Increase resistance to proteolytic degradation
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Modify peptide conformation for structure-activity relationship studies
Proteomics Research
In the field of proteomics, 4,4,4-Trifluoro-DL-valine is used to:
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Modify proteins for studying protein-protein interactions
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Probe enzyme catalysis mechanisms
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Investigate the impact of fluorination on protein structure and function
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Serve as a probe in NMR studies to elucidate protein structures and dynamics
Metabolic Pathway Investigations
Researchers employ this compound to:
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Explore how the trifluoromethyl modification influences cellular metabolism
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Study alterations in metabolic processing pathways
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Investigate the impact on branched-chain amino acid metabolism
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Analyze metabolic adaptations to fluorinated amino acids
Antiviral Research
There is evidence suggesting potential applications in antiviral research:
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Potential inhibition of viral polymerase activity
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Incorporation into peptides designed to target viral proteins
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Modification of peptide-based antivirals to improve stability and efficacy
Chemical Reactions and Behavior
Types of Reactions
4,4,4-Trifluoro-DL-valine participates in several types of chemical reactions that are relevant to its applications:
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Peptide Coupling: As an amino acid, it readily forms peptide bonds with other amino acids in peptide synthesis reactions.
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Esterification: The carboxylic acid group can undergo esterification reactions with alcohols.
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Protection/Deprotection: The amino group can be protected (e.g., with Fmoc or Boc groups) for controlled peptide synthesis and subsequently deprotected.
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Enzymatic Reactions: Modified interactions with enzymes compared to natural valine, particularly in metabolic pathways.
Spectroscopic Characterization
Several spectroscopic methods are particularly effective for characterizing 4,4,4-Trifluoro-DL-valine:
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19F NMR: Especially useful for confirming the trifluoromethyl group integration and chemical environment.
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X-ray Crystallography: For absolute configuration determination and structural analysis.
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High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and purity.
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Circular Dichroism (CD): To assess optical activity and correlate with stereochemistry.
Comparison with Similar Compounds
4,4,4-Trifluoro-DL-valine shares structural features with several related compounds but differs in significant ways that affect its applications and properties.
The unique properties of 4,4,4-Trifluoro-DL-valine compared to these similar compounds include:
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Enhanced stability compared to natural valine
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Increased lipophilicity while maintaining water solubility
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Unique NMR spectroscopic properties due to the trifluoromethyl group
Environmental Considerations
Parameter | Characteristic |
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Environmental Persistence (Water/Soil) | HIGH |
Environmental Persistence (Air) | HIGH |
Bioaccumulation Potential | LOW (LogKOW = -1.666) |
Soil Mobility | LOW (KOC = 19.13) |
Proper disposal methods should be followed, including consulting with local waste management authorities for appropriate protocols.
Research Applications and Future Directions
Current Research Applications
The unique properties of 4,4,4-Trifluoro-DL-valine have led to diverse applications in current research:
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Enzyme Inhibition Studies: Peptides containing 4,4,4-Trifluoro-DL-valine have shown potential in inhibiting various enzymes involved in disease pathways, particularly proteases linked to cancer progression .
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NMR Spectroscopy: The trifluoromethyl group serves as an excellent probe in NMR studies, facilitating investigation of protein structures and dynamics .
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Drug Design: The enhanced metabolic stability provided by the trifluoromethyl group makes this compound valuable in developing peptide-based therapeutics with improved pharmacokinetic profiles .
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Structural Biology: Incorporation into proteins allows for detailed studies of protein folding and structural changes.
Future Research Directions
Emerging areas of interest for 4,4,4-Trifluoro-DL-valine include:
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Personalized Medicine: Development of custom peptide therapeutics with enhanced stability profiles for targeted treatments.
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Protein Engineering: Creation of novel proteins with fluorinated amino acids to achieve specific functional properties.
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Metabolic Engineering: Exploration of metabolic pathway modifications in organisms incorporating fluorinated amino acids.
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Bioorthogonal Chemistry: Application in bioorthogonal reactions for in vivo imaging and therapeutic delivery systems.
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